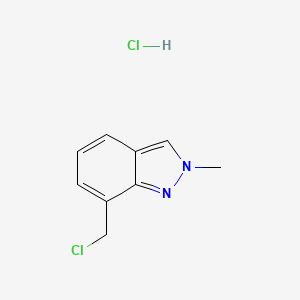
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate is a chemical compound that belongs to the class of fluorinated pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate typically involves the reaction of 2-chloro-3-fluoropyridine with methyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methyl acetate, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms in the pyridine ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate
- Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7ClFNO2 |
|---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-6(12)4-5-2-3-11-8(9)7(5)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XODJEYRKGORNBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C(=NC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


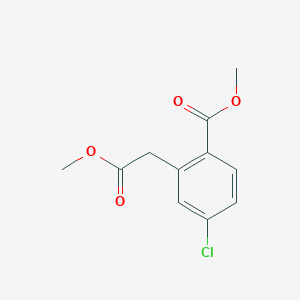
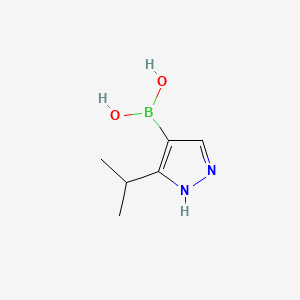
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
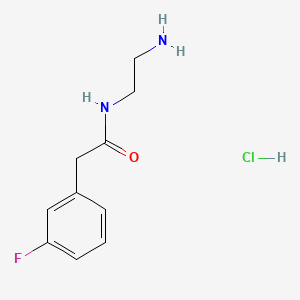
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
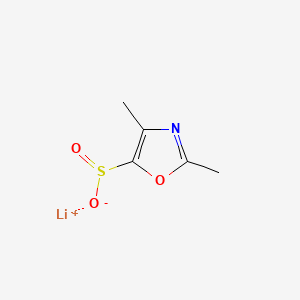
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)



